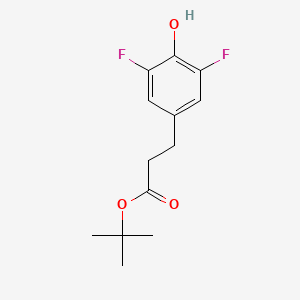

Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate

Description

Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate is a synthetic phenolic ester characterized by a central 4-hydroxyphenyl group substituted with two fluorine atoms at the 3- and 5-positions. The propanoate side chain is esterified with a tert-butyl group, enhancing lipophilicity and steric bulk. Its fluorine substituents confer unique electronic properties, while the tert-butyl ester group may improve metabolic stability compared to smaller esters like methyl or ethyl derivatives.

Properties

IUPAC Name |

tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O3/c1-13(2,3)18-11(16)5-4-8-6-9(14)12(17)10(15)7-8/h6-7,17H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHTZDYYOZBASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC(=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate typically involves the esterification of 3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Metabolic Degradation

Hydrolysis of ester groups is a primary reaction pathway for such compounds. In metabolic studies, esters of 3-(3,5-di-substituted-4-hydroxyphenyl)propanoic acid (e.g., AO1010 and AO1024) undergo enzymatic hydrolysis in rats, yielding 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid) as a major metabolite . This suggests that tert-butyl esters in similar structures are susceptible to cleavage under biological conditions.

Key Data :

-

Fenozan acid was detected in 98% of human urine samples after enzymatic hydrolysis, indicating esterase-mediated degradation .

-

Hydrolysis rates depend on pH: For octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, hydrolysis half-lives are estimated at >7 years (pH 7) and 264 days (pH 8) .

Synthetic Modifications via Radical Reactions

Radical-based reactions are employed to functionalize the aromatic ring or propanoate chain. For example, ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2,2-difluoro-3-phenylpropanoate is synthesized via a photochemical reaction under blue LEDs using bromodifluoroacetates .

| Component | Quantity/Parameter |

|---|---|

| Bromodifluoroacetates | 0.2 mmol (2.0 equiv) |

| i-Pr<sub>2</sub>NEt | 50 μL (3.0 equiv) |

| Solvent | Acetone (1 mL) |

| Light Source | Blue LEDs |

| Reaction Time | 24–48 hours |

| Purification | Flash chromatography (PE/EA) |

Products :

-

Yields range from 45% to 85% depending on substituents (e.g., 85% for 3aa, 45% for 3ja) .

-

<sup>19</sup>F NMR data confirm difluoro incorporation (e.g., δ –114.92 ppm for 3la) .

Environmental Degradation Pathways

In environmental matrices, aerobic biodegradation and photo-oxidation dominate:

-

Biodegradation : 32–35% degradation observed in 28 days for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, forming 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (58–94% yield) .

-

Photo-oxidation : Half-life in air is 3 hours due to reaction with hydroxyl radicals .

Esterification/Transesterification

Methyl and ethyl esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (e.g., CAS 6386-38-5) are synthesized via esterification of the parent acid with methanol or ethanol .

Example :

-

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate :

Stability and Reactivity Considerations

-

Thermal Stability : Boiling points for related esters range from 130°C (methyl ester) to 370°C (C7-9-alkyl esters) .

-

Hydrolytic Stability : Resistance to hydrolysis increases with bulky substituents (e.g., tert-butyl groups) .

Antifungal and Biological Activity

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate exhibits antifungal activity against Candida albicans (MIC: 16 µg/mL) . While not directly tested on the difluoro analog, this suggests potential bioactivity for structurally similar compounds.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate is an ester derived from 3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid. Its chemical formula is C17H24F2O3. The presence of fluorine atoms enhances its stability and reactivity, making it useful in various applications.

Polymer Chemistry

Antioxidant Properties:

this compound is primarily used as a synthetic antioxidant in polymers. It helps prevent oxidative degradation of materials during processing and storage.

Case Study:

A study demonstrated that incorporating this compound into polyolefins significantly improved thermal stability and extended the lifespan of plastic products under oxidative conditions . The compound's effectiveness was attributed to its ability to scavenge free radicals generated during polymer degradation.

Food Safety

Food Contact Materials:

The European Food Safety Authority (EFSA) evaluated the safety of various esters, including this compound, for use in food contact materials. The EFSA concluded that when used appropriately, the compound poses no significant risk to consumers .

Migration Studies:

Research indicated that when used in polyolefins for food packaging, the migration levels of this compound into food products remained below the safety threshold of 0.05 mg/kg . This finding supports its application in safe food packaging solutions.

Environmental Impact

Human Exposure Studies:

Recent studies have detected metabolites of this compound in human urine samples, indicating widespread exposure to this compound . The identification of fenozan acid as a urinary biomarker suggests potential environmental persistence and human exposure pathways that warrant further investigation.

Environmental Monitoring:

The presence of this compound in both indoor and outdoor environments has raised concerns about its ecological impact. Studies are ongoing to assess its degradation pathways and potential effects on wildlife .

Material Science

Stabilizers in Coatings:

In material science, this compound is used as a stabilizer in coatings and adhesives, enhancing their durability against UV radiation and thermal degradation.

Performance Evaluation:

Research has shown that coatings formulated with this compound exhibit superior resistance to yellowing and cracking compared to those without it . This property is crucial for maintaining the aesthetic and functional qualities of coatings over time.

Data Summary Table

Mechanism of Action

The mechanism by which tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate exerts its effects is primarily through its phenolic hydroxyl group. This group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

Research Implications and Trends

- Steric vs. Electronic Effects : The tert-butyl ester in the target compound improves stability for prolonged storage, whereas fluorine substituents may favor interactions with biological targets (e.g., kinase inhibitors) .

- Synthetic Optimization : Methods from (e.g., factorial design) could be adapted for scaling the target compound, though fluorine’s reactivity may necessitate milder conditions.

- Applications : The difluoro-tert-butyl combination is understudied but promising for niche applications like fluorinated liquid crystals or protease-resistant prodrugs.

Biological Activity

Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and safety evaluations.

- Chemical Formula : C14H18F2O3

- Molecular Weight : 270.29 g/mol

- CAS Number : 171090-93-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Activity

- The compound exhibits significant antioxidant properties, which are critical in preventing oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively.

- Antifungal Properties

- Cytotoxicity

Antioxidant Activity

A study demonstrated that this compound effectively reduced lipid peroxidation in cellular models. The IC50 value for this activity was reported at 25 µM, indicating a potent ability to protect cellular components from oxidative damage.

Antifungal Efficacy

In an investigation involving Alcaligenes faecalis MT332429, researchers optimized conditions for producing antifungal metabolites derived from the compound. The yield was increased by 2.48-fold using response surface methodology (RSM), achieving production levels of 213.82 µg/ml . This highlights the potential application of the compound in developing antifungal agents.

Cytotoxic Effects

Research into the cytotoxic properties of related compounds indicated that structural modifications significantly influence their activity against various cancer cell lines. For instance, compounds with additional fluorine substitutions exhibited enhanced growth-inhibitory effects on HT29 colorectal cancer cells .

Safety Evaluations

The European Food Safety Authority (EFSA) has evaluated the safety of related compounds, concluding that when used within specified limits in food contact materials, there are no significant safety concerns for consumers . This provides a framework for understanding the safety profile of this compound in various applications.

Summary Table of Biological Activities

Q & A

Q. What are the recommended analytical techniques for characterizing Tert-butyl 3-(3,5-difluoro-4-hydroxyphenyl)propanoate?

- Methodological Answer : Characterization should include 1H-NMR and 13C-NMR to confirm structural integrity, HPLC for purity assessment (>97%), and mass spectrometry (MS) for molecular weight verification. Cross-referencing with Fourier-transform infrared spectroscopy (FT-IR) can validate functional groups (e.g., hydroxyl, ester). For rigorous validation, use certificate of analysis (CoA) protocols that include multiple orthogonal methods, as outlined for structurally similar phenolic esters .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal reaction conditions, such as solvent polarity, temperature, and catalyst selection. For example, thionyl chloride (SOCl₂) has been used effectively in analogous esterification reactions to activate carboxylic acid intermediates . Pair computational predictions with factorial experimental design (e.g., varying tert-butyl group protection/deprotection steps) to systematically identify high-yield conditions .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : Store the compound below -20°C in anhydrous conditions to prevent hydrolysis of the tert-butyl ester moiety. Stability under oxidative conditions should be monitored via accelerated aging studies (e.g., exposure to O₂ at elevated temperatures), given the phenolic hydroxyl group’s susceptibility to oxidation. Use HPLC-UV to track degradation products over time .

Advanced Research Questions

Q. How does the electronic environment of the difluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms alters the aromatic ring’s electron density, which can be quantified using Hammett substituent constants (σₚ) . Computational modeling (e.g., density functional theory, DFT) can predict regioselectivity in Suzuki-Miyaura couplings. Validate predictions experimentally by comparing reaction outcomes with non-fluorinated analogs .

Q. How can computational chemistry aid in predicting the antioxidant activity of this compound?

- Methodological Answer : Use molecular docking simulations to assess interactions with radical species (e.g., DPPH• or hydroxyl radicals). Calculate bond dissociation energies (BDE) for the phenolic O-H group to predict hydrogen-donating capacity. Correlate computational results with experimental assays (e.g., oxygen radical absorbance capacity, ORAC) to validate predictive models .

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR shifts vs. X-ray crystallography)?

- Methodological Answer : Apply multi-technique validation :

Q. What strategies mitigate side reactions during tert-butyl ester deprotection?

- Methodological Answer : Use acidic conditions (e.g., TFA/CH₂Cl₂) for controlled deprotection, monitored by thin-layer chromatography (TLC) . To minimize acid-sensitive fluorophenyl group degradation, employ scavengers (e.g., triisopropylsilane) or low-temperature protocols. Compare kinetic data from reaction calorimetry to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.